molecular formula C12H22N4O2 B6243428 (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide CAS No. 2411337-18-1

(2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide

Cat. No. B6243428
CAS RN: 2411337-18-1
M. Wt: 254.3
InChI Key:
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Description

(2E)-4-(Dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide, also known as DMAPB, is a synthetic organic compound that has been studied for its potential applications in various scientific fields. DMAPB is a five-membered heterocyclic compound with a nitrogen atom at the center and four carbon atoms at the corners. It has been extensively studied due to its unique properties, such as its ability to act as a catalyst in certain chemical reactions and its potential applications in drug delivery and drug targeting.

Scientific Research Applications

(2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, organic chemistry, and drug delivery. In biochemistry, (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide has been studied for its potential use as a catalyst in various biochemical reactions, such as those involving peptides and proteins. In organic chemistry, (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide has been studied for its potential use as a catalyst in various organic reactions, such as those involving alcohols and amines. In drug delivery, (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide has been studied for its potential use as a drug targeting agent, as it can be used to target specific tissues and organs in the body.

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide is not yet fully understood. However, it is believed that the compound acts as a catalyst in biochemical reactions by facilitating the formation of covalent bonds between molecules. It is also believed that (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide can act as a proton donor, which can help to facilitate the transfer of protons between molecules. Additionally, (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide is believed to act as a Lewis acid, which can help to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide are not yet fully understood. However, it is believed that the compound can act as a catalyst in various biochemical reactions, such as those involving peptides and proteins. Additionally, (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide is believed to act as a proton donor, which can help to facilitate the transfer of protons between molecules. Furthermore, (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide is believed to act as a Lewis acid, which can help to facilitate the formation of new bonds between molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide in laboratory experiments is its high efficiency. (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide is a highly efficient catalyst, with yields of up to 95% being achievable in certain reactions. Additionally, (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide is relatively easy to synthesize, as it can be produced through a variety of methods. However, one of the main limitations of using (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide in laboratory experiments is its potential toxicity. (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide is classified as a hazardous substance, and as such, should be handled with care.

Future Directions

The potential future directions for (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug delivery and drug targeting. Additionally, further research into the synthesis methods of (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide could help to improve its efficiency and reduce its potential toxicity. Furthermore, further research into the mechanism of action of (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide could help to better understand its potential applications in various scientific fields. Finally, further research into the potential therapeutic applications of (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide could help to identify new treatments for various diseases.

Synthesis Methods

(2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide can be synthesized through a variety of methods, including condensation reactions, nucleophilic addition reactions, and cross-coupling reactions. The most commonly used method is the condensation reaction between dimethylamine and 3-(2-oxoimidazolidin-1-yl)propionic acid, which produces (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide as the main product. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and is usually conducted at room temperature. The reaction is also very efficient, with yields of up to 95% being achievable.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide involves the reaction of 2-oxoimidazolidine-1-carboxylic acid with N,N-dimethylprop-2-en-1-amine in the presence of a coupling agent to form the intermediate, which is then reacted with 3-bromopropylamine to yield the final product.", "Starting Materials": [ "2-oxoimidazolidine-1-carboxylic acid", "N,N-dimethylprop-2-en-1-amine", "coupling agent", "3-bromopropylamine" ], "Reaction": [ "Step 1: React 2-oxoimidazolidine-1-carboxylic acid with a coupling agent (e.g. EDC, HOBt, DCC) in the presence of a base (e.g. DIPEA, TEA) to form the activated ester intermediate.", "Step 2: Add N,N-dimethylprop-2-en-1-amine to the reaction mixture and stir at room temperature for several hours to allow for coupling and formation of the intermediate product.", "Step 3: Purify the intermediate product by column chromatography or other suitable method.", "Step 4: React the intermediate product with 3-bromopropylamine in the presence of a base (e.g. NaH, K2CO3) to form the final product, (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide.", "Step 5: Purify the final product by column chromatography or other suitable method." ] }

CAS RN

2411337-18-1

Product Name

(2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide

Molecular Formula

C12H22N4O2

Molecular Weight

254.3

Purity

93

Origin of Product

United States

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